



Synthesis of Gemlapodect for Research Applications: A Detailed Protocol

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Compound of Interest						
Compound Name:	Gemlapodect					
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Introduction

Gemlapodect, also known by its investigational name NOE-105, is a first-in-class, selective phosphodiesterase 10A (PDE10A) inhibitor under investigation for the treatment of central nervous system (CNS) disorders, primarily Tourette syndrome and stuttering.[1][2][3] Its mechanism of action involves the modulation of dopamine signaling pathways in the brain, not by direct receptor antagonism, but by regulating intracellular secondary messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum, Gemlapodect leads to an accumulation of cAMP and cGMP, thereby fine-tuning dopaminergic neurotransmission.[1] This novel mechanism presents a promising therapeutic strategy with the potential for improved efficacy and a more favorable side-effect profile compared to traditional antipsychotics.[2] The chemical name for Gemlapodect is 1-methyl-4-(morpholine-4-carbonyl)-N-(2-phenyl-[1][2]triazolo[1,5-a]pyridin-7-yl)pyrazole-5-carboxamide, and its molecular formula is C22H21N7O3.[4]

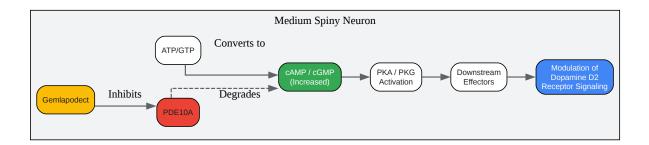
This document provides detailed application notes and protocols for the chemical synthesis of **Gemlapodect**, intended for use in a research setting. The synthesis is based on a streamlined and sustainable process that has been developed to overcome the challenges of earlier discovery chemistry routes, which were hampered by safety concerns and low overall yields.[5]



The improved synthesis involves a key copper-catalyzed oxidative cyclization and a palladium-catalyzed coupling reaction.[5]

Signaling Pathway of Gemlapodect

Gemlapodect's therapeutic effect is derived from its ability to modulate dopaminergic signaling within the striatum. The diagram below illustrates the key steps in its mechanism of action.



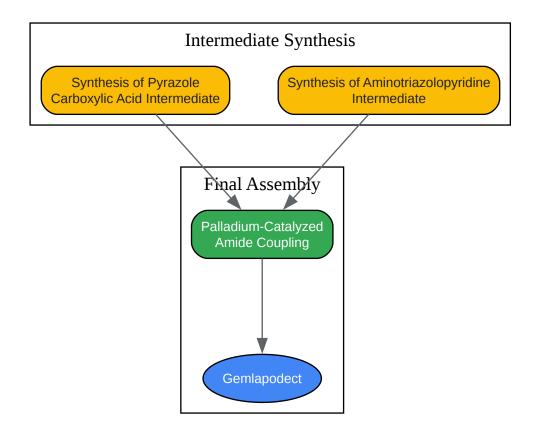
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Caption: Mechanism of action of **Gemlapodect** in a medium spiny neuron.

Synthetic Workflow Overview

The synthesis of **Gemlapodect** can be conceptually divided into the preparation of two key intermediates, followed by their coupling and final amidation. The overall workflow is depicted below.





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Caption: High-level workflow for the synthesis of **Gemlapodect**.

Experimental Protocols

The following protocols are based on the improved, second-generation synthesis of **Gemlapodect**. This route enhances safety and efficiency compared to earlier methods.

Part 1: Synthesis of 7-Bromo-2-phenyl-[1][2] [3]triazolo[1,5-a]pyridine

This intermediate is synthesized via a copper-catalyzed oxidative cyclization.

Materials:

- 2-Amino-4-bromopyridine
- · Benzamidine hydrochloride



- Copper(I) iodide (CuI)
- Base (e.g., potassium carbonate)
- Solvent (e.g., Dimethylformamide DMF)
- Oxygen (from air or as a controlled feed)

Procedure:

- To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, add 2-amino-4bromopyridine, benzamidine hydrochloride, copper(I) iodide, and potassium carbonate in dimethylformamide.
- Heat the mixture to 80-100 °C.
- Introduce a controlled stream of air or an oxygen/nitrogen mixture into the reaction vessel.
- Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by an appropriate analytical method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 7-bromo-2-phenyl-[1][2]triazolo[1,5-a]pyridine.

Part 2: Synthesis of 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazole-5-carboxylic acid

This pyrazole intermediate is prepared through a multi-step sequence.

Materials:



- Ethyl 2-cyano-3-oxobutanoate
- Methylhydrazine
- Morpholine
- Strong base (e.g., sodium hydroxide)
- Acid for workup (e.g., hydrochloric acid)
- Reagents for conversion of ester to amide and subsequent oxidation to carboxylic acid.

Procedure: A detailed, multi-step procedure is required here, which is not fully available in the public domain. A representative synthesis would involve:

- Cyclization of a β-ketoester with methylhydrazine to form the pyrazole ring.
- Saponification of the ester to the corresponding carboxylic acid.
- Activation of the carboxylic acid (e.g., to the acid chloride) and reaction with morpholine to form the amide.
- Introduction of the second carboxylic acid functionality at the 5-position of the pyrazole ring.

Part 3: Palladium-Catalyzed Coupling and Final Synthesis of Gemlapodect

The final step involves the formation of the amide bond between the two key intermediates.

Materials:

- 7-Bromo-2-phenyl-[1][2]triazolo[1,5-a]pyridine (from Part 1)
- 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazole-5-carboxamide (derived from the carboxylic acid from Part 2)
- Palladium catalyst (e.g., Pd2(dba)3)



- Phosphine ligand (e.g., Xantphos)
- Base (e.g., cesium carbonate)
- Solvent (e.g., ethanol or toluene)

Procedure:

- In an inert atmosphere (e.g., under nitrogen or argon), combine 7-bromo-2-phenyl-[1] [2]triazolo[1,5-a]pyridine, 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazole-5-carboxamide, the palladium catalyst, the phosphine ligand, and the base in the chosen solvent.
- Heat the reaction mixture to reflux (typically 80-110 °C) for 8-16 hours, or until the reaction is complete as monitored by LC-MS.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove insoluble inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield **Gemlapodect** as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of **Gemlapodect** based on the streamlined process. Note: Specific yields and purity values are illustrative and will depend on the exact reaction conditions and scale.

Table 1: Synthesis of Intermediates



Intermediate	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Purity (%)
7-Bromo-2- phenyl-[1] [2]triazolo[1,5- a]pyridine	C13H9BrN4	301.15	75-85	>98
1-methyl-4- (morpholine-4- carbonyl)-1H- pyrazole-5- carboxylic acid	C11H15N3O4	269.26	60-70 (overall)	>98

Table 2: Final Coupling Reaction for Gemlapodect

Product	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Purity (by HPLC) (%)
Gemlapodect	C22H21N7O3	431.45	80-90	>99

Conclusion

The provided protocols outline a robust and efficient method for the synthesis of **Gemlapodect** for research purposes. This streamlined process, centered around a copper-catalyzed oxidative cyclization and a palladium-catalyzed amide coupling, offers significant improvements in safety and overall yield. By following these guidelines, researchers can reliably produce high-purity **Gemlapodect** for further investigation into its therapeutic potential and mechanism of action. Careful monitoring of reaction conditions and appropriate purification techniques are essential for achieving the desired outcomes.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection Palladium-Catalyzed Cârasts N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol Organic Process Research & Development Figshare [acs.figshare.com]
- 3. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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 Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8597692#a-methods-for-synthesizing-gemlapodect-for-research]

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